molecular formula C25H38O3 B1248386 Cladosporide B

Cladosporide B

Cat. No.: B1248386
M. Wt: 386.6 g/mol
InChI Key: MVGVXWVKGZLRRK-KGEWIPHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladosporide B is a natural product found in Cladosporium with data available.

Scientific Research Applications

Plant Growth Retardant Activity

Cladosporide B, isolated from the fungus Cladosporium tenuissimum, exhibits inhibitory effects on the shoot elongation of rice seedlings (Oryza sativa L.) without damaging the cells. Its activity suggests potential use in the regulation of gibberellin biosynthesis, which is crucial in plant growth and development (Fujii et al., 1995).

Antiproliferative and Proapoptotic Effects

This compound, an oxidate form of cladosporol A, shows significant antiproliferative and proapoptotic activities. These effects are attributed to its role as a PPARγ partial agonist, suggesting potential applications in cancer treatment, particularly in inhibiting the proliferation of human colon cancer cells (Zurlo et al., 2016).

Antifungal Activity

This compound, along with other pentanorlanostane derivatives isolated from Cladosporium sp., has been identified as an effective antifungal agent against Aspergillus fumigatus, a major opportunistic human pathogen causing aspergillosis. This positions this compound as a potential candidate for treating fungal infections (Hosoe et al., 2001).

Inhibition of Rust Fungi

Extracts of Cladosporium tenuissimum, containing cladosporols B-E, have been found to inhibit the germination of urediniospores of the bean rust agent, Uromyces appendiculatus. This suggests a potential application of this compound in agriculture, particularly in the management of rust diseases in crops (Nasini et al., 2004).

Antibacterial and Cytotoxic Activity

This compound has been studied for its antibacterial and cytotoxic activities. This research is part of a broader investigation into novel compounds from endophytic fungi, which could lead to new therapeutic options for bacterial infections and cancer (Huang et al., 2019).

Antimalarial Properties

Research on cladosporin, a related compound, has shown significant antimalarial properties, suggesting that this compound and its derivatives might also hold potential in this area. These studies explore the inhibition of lysyl-tRNA synthetase, crucial for Plasmodium falciparum, the malaria-causing parasite (Cochrane et al., 2016).

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(3S,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1

InChI Key

MVGVXWVKGZLRRK-KGEWIPHDSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@]4(C)C=O)O)C)C)C

Canonical SMILES

CC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C

Synonyms

cladosporide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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